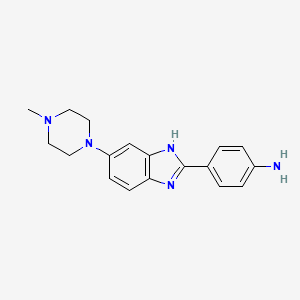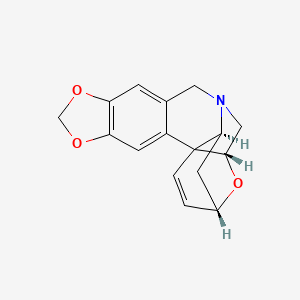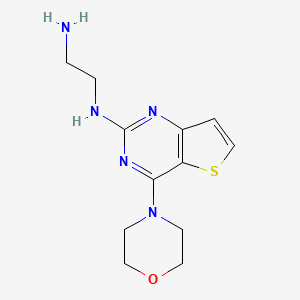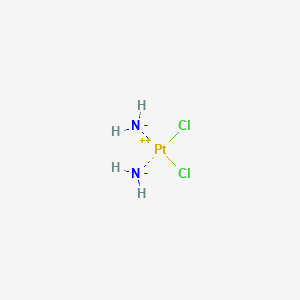
cis-Diaminedichloroplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Diaminedichloroplatinum: , commonly known as cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer and ovarian cancer), lymphomas, and germ cell tumors . It was the first member of its class, which now also includes carboplatin and oxaliplatin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-diaminedichloroplatinum involves the reaction of potassium tetrachloroplatinate with ammonia in the presence of silver sulfate. The process can be summarized as follows :
- Dissolve potassium tetrachloroplatinate in water and add potassium iodide to form a dark brown solution.
- Add ammonia solution dropwise to precipitate cis-diaminediiodoplatinum.
- Filter and dry the precipitate.
- React the cis-diaminediiodoplatinum with silver sulfate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.
化学反応の分析
Types of Reactions: cis-Diaminedichloroplatinum undergoes various chemical reactions, including substitution, hydrolysis, and binding to biological molecules .
Common Reagents and Conditions:
Substitution Reactions: Involves the replacement of chloride ligands with other ligands such as water or ammonia.
Hydrolysis: Occurs in aqueous solutions, leading to the formation of aquated species.
Binding to DNA: Forms intrastrand cross-links with guanine bases in DNA, which is crucial for its anticancer activity.
Major Products Formed:
Aquated Species: Formed during hydrolysis.
DNA Adducts: Formed during binding to DNA, leading to the formation of intrastrand cross-links.
科学的研究の応用
cis-Diaminedichloroplatinum has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying platinum-based coordination chemistry.
Biology: Investigated for its interactions with biological molecules such as DNA and proteins.
作用機序
cis-Diaminedichloroplatinum is compared with other platinum-based chemotherapy drugs such as carboplatin and oxaliplatin :
Carboplatin: Similar in structure but has a different leaving group, leading to reduced side effects and a different spectrum of activity.
Uniqueness: this compound is unique due to its high efficacy in treating testicular cancer and its ability to form strong DNA adducts, which are crucial for its anticancer activity .
類似化合物との比較
- Carboplatin
- Oxaliplatin
- Nedaplatin
- Satraplatin
特性
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
|---|---|
CAS番号 |
26035-31-4 |
分子式 |
Cl2H6N2Pt |
分子量 |
300.05 g/mol |
IUPAC名 |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChIキー |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].Cl[Pt+2]Cl |
正規SMILES |
N.N.Cl[Pt]Cl |
Color/Form |
Deep yellow solid Yellow crystals White powder Orange-yellow crystals |
密度 |
3.738 g/cu m |
melting_point |
270 °C (decomposes) 270°C |
Key on ui other cas no. |
14913-33-8 26035-31-4 15663-27-1 |
物理的記述 |
Yellow crystalline solid; [MSDSonline] |
賞味期限 |
SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light; it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light. The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis. The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride. |
溶解性 |
H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


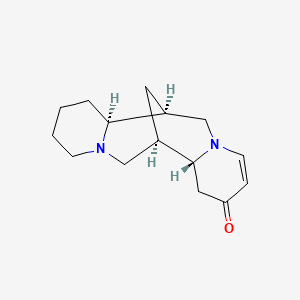
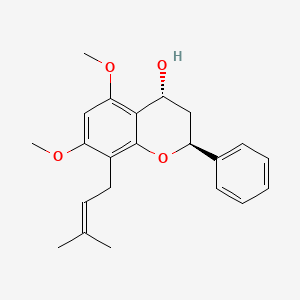
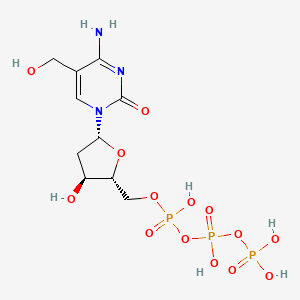
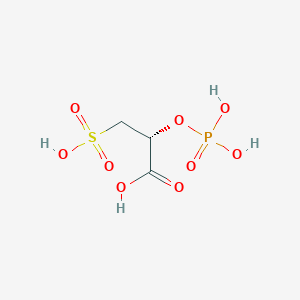

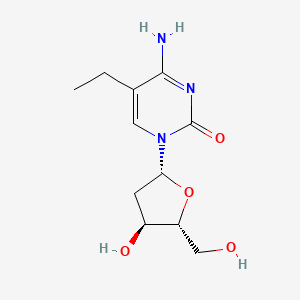
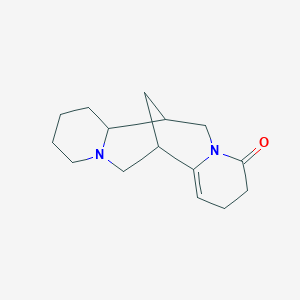
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)


